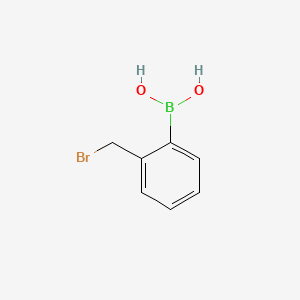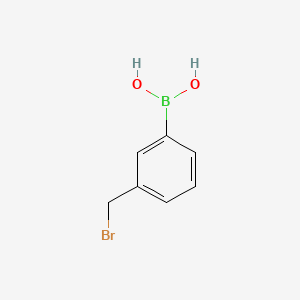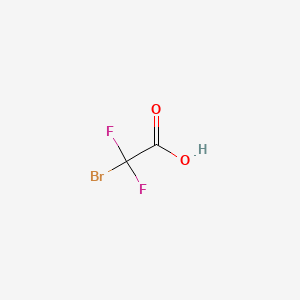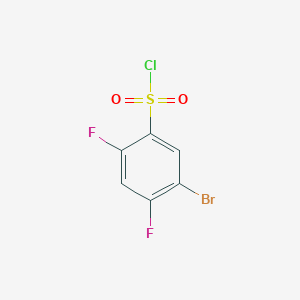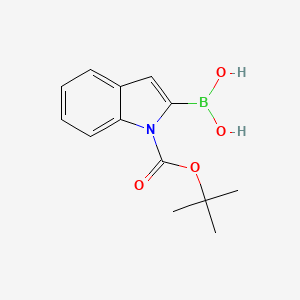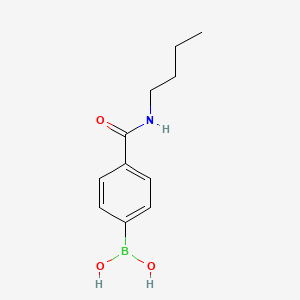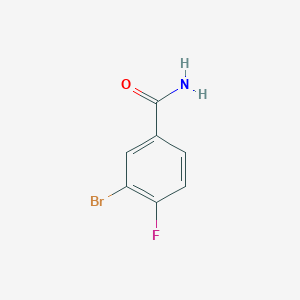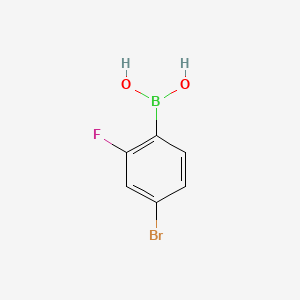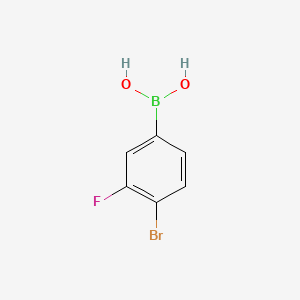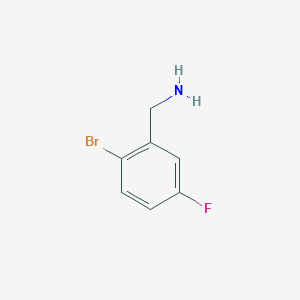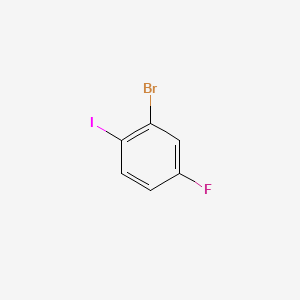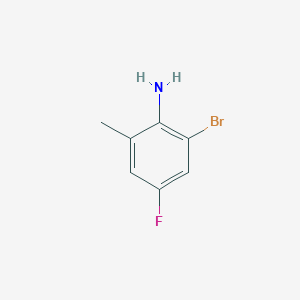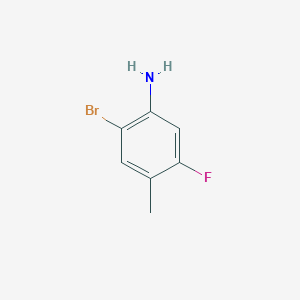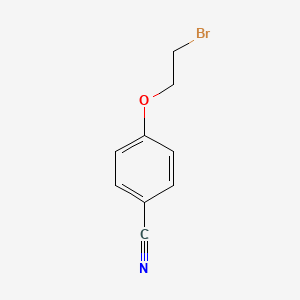
4-(2-溴乙氧基)苯甲腈
描述
4-(2-Bromoethoxy)benzonitrile is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethoxy group attached to a benzonitrile moiety. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated benzonitrile compounds has been explored in several studies. For instance, 4-bromomethyl-benzonitrile was prepared through photochemical bromination of p-methyl-benzonitrile, followed by washing and recrystallization to achieve a high purity product . Similarly, 4-Amino-2-(trifluoromethyl)benzonitrile, another intermediate for pharmaceutical synthesis, was produced from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination . These methods highlight the importance of bromination reactions in the synthesis of brominated benzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of brominated benzonitrile derivatives has been extensively studied using various techniques. Single crystal X-ray diffraction has been employed to determine the crystal structure of 2- and 4-(2-bromoethoxy)diphenylmethanes, revealing a gauche conformation of the bromoethoxy group and short Br...O intramolecular interactions . Additionally, vibrational spectroscopy and DFT calculations have been used to study the structure of 4-bromo benzonitrile, providing insights into the vibrational frequencies and molecular geometry .
Chemical Reactions Analysis
Brominated benzonitrile compounds can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide demonstrates the reactivity of 4-bromobenzoic hydrazide, which can form hydrazone Schiff base compounds through condensation reactions . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which can stabilize the formation of new bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitrile derivatives are influenced by their molecular structure. The crystal packing and melting points of 2- and 4-(2-bromoethoxy)diphenylmethanes vary due to differences in intermolecular hydrogen bonding . The electronic properties, such as HOMO-LUMO energy levels and band gaps, can be determined through electrochemical studies and DFT calculations, as shown for luminescent benzonitrile derivatives . Additionally, the vibrational spectra of these compounds provide information about their bond strengths and molecular interactions .
科学研究应用
合成和抗肿瘤活性
4-(2-溴乙氧基)苯甲腈参与三牙N-N-N配体的合成,当与二氯合钴(II)配合物结合时,形成具有潜在抗癌活性的配合物。其中一种复合物,Co(ppytbH)22.3(H2O),已显示出对U937人单核细胞的显著抗癌特性(Bera et al., 2021)。
生物样本中除草剂的测量
该化合物已被确定用于开发高效液相色谱法测定除草剂。这些测定对诊断溴氰苯和碘氰苯等除草剂引起的急性中毒至关重要(Flanagan & Ruprah, 1989)。
电池性能的改善
在能源存储领域,苯甲腈的衍生物,如4-(三氟甲基)苯甲腈,已被用作锂离子电池的电解质添加剂。这些添加剂提高了高电压锂离子电池的循环稳定性和整体性能(Huang et al., 2014)。
振动光谱研究
对4-溴苯甲腈等化合物的振动光谱研究有助于我们理解化学性质和反应性。这些研究为我们提供了关于苯甲腈的分子结构和行为的见解(Krishnakumar et al., 2009)。
杀虫剂的细胞毒性
研究还关注苯甲腈类除草剂的细胞毒性效应,包括它们对人类细胞系的影响。这对于理解这些化学品的环境和健康影响至关重要(Lovecká等,2015)。
材料表面改性
苯甲腈化合物被用于表面改性过程。例如,4-(三氯硅基甲基)苯甲腈已被应用于修改锡二氧化物等材料的表面,展示了它在材料科学中的多功能性(Grüniger & Calzaferri,1979)。
对微生物降解的理解
对苯甲腈类除草剂的微生物降解研究提供了关于环境影响和这些化学品在土壤和地下环境中命运的见解(Holtze et al., 2008)。
属性
IUPAC Name |
4-(2-bromoethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKAPFWKLFIYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368723 | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)benzonitrile | |
CAS RN |
37142-39-5 | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37142-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


